molecular formula C9H6O2 B1361060 5-Ethynyl-benzo[1,3]dioxole CAS No. 57134-53-9

5-Ethynyl-benzo[1,3]dioxole

Cat. No. B1361060
CAS RN: 57134-53-9
M. Wt: 146.14 g/mol
InChI Key: XMXCRJLWEKHZAV-UHFFFAOYSA-N
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Description

5-Ethynyl-benzo[1,3]dioxole is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .


Synthesis Analysis

The synthesis of compounds related to 5-Ethynyl-benzo[1,3]dioxole has been reported in several studies . For instance, a series of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis was based on various techniques including multinuclear NMR, IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-benzo[1,3]dioxole includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 39.9±0.4 cm³ .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethynyl-benzo[1,3]dioxole are not detailed in the search results, related compounds have been synthesized and evaluated for their antitumor activities .


Physical And Chemical Properties Analysis

5-Ethynyl-benzo[1,3]dioxole has a density of 1.2±0.1 g/cm³, a boiling point of 222.9±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 44.1±3.0 kJ/mol and a flash point of 90.1±23.8 °C .

Scientific Research Applications

Detection of Carcinogenic Lead

5-Ethynyl-benzo[1,3]dioxole: derivatives have been utilized in the synthesis of compounds for the detection of carcinogenic lead (Pb2+). These compounds, such as (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , are prepared through a condensation method and have shown significant potential in electrochemical approaches for lead detection .

Anticancer Activity

Benzodioxole derivatives, including those synthesized from 5-Ethynyl-benzo[1,3]dioxole, have been evaluated for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells .

Antioxidant Properties

Some benzodioxole derivatives have demonstrated moderate antioxidant activity. This suggests potential applications in developing therapeutic agents that could mitigate oxidative stress-related diseases .

Synthesis of Ligands for Metal Ion Detection

The compound’s derivatives have been used to create ligands that can detect metal ions in various environments. This application is crucial for environmental monitoring and pollution control .

Development of Chemotherapeutic Agents

Research into benzodioxole derivatives has included the exploration of these compounds as chemotherapeutic agents. Their ability to induce cell cycle arrest makes them promising candidates for cancer treatment .

Study of Cell Cycle Mechanisms

The impact of benzodioxole derivatives on the cell cycle provides valuable insights into the mechanisms of cell proliferation and apoptosis. This is essential for understanding cancer progression and developing targeted therapies .

Pharmaceutical Research

The diverse biological activities of benzodioxole derivatives point to their potential in pharmaceutical research. They could lead to the development of new drugs with various therapeutic applications .

Future Directions

Research on compounds related to 5-Ethynyl-benzo[1,3]dioxole has shown potential in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Future research may continue to explore these areas and potentially uncover new applications for these compounds .

properties

IUPAC Name

5-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXCRJLWEKHZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205771
Record name 5-Ethynylbenzo-1,3-dioxole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-benzo[1,3]dioxole

CAS RN

57134-53-9
Record name 5-Ethynyl-1,3-benzodioxole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynylbenzo-1,3-dioxole
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Record name 5-Ethynylbenzo-1,3-dioxole
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Record name 5-ethynylbenzo-1,3-dioxole
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Record name 5-Ethynyl-1,3-benzodioxole
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Synthesis routes and methods

Procedure details

To a solution of 5-(2,2-dibromo-vinyl)-benzo[1,3]dioxole (1.47 g, 5.0 mmol) in THF (10 mL) at −78° C. was added 2.0 M solution of n-butyllithium (5.5 mL, in cyclohexane) over 5 minutes period. After the addition completed, the reaction was stirred for 1 h, and then quenched with saturated NH4Cl. The mixture was allowed to warm up to room temperature. THF was removed. The aqueous was extracted with ethyl acetate. The organic layer was washed with water, brine, dried over Na2SO4, concentrated, and flash chromatographed on silica gel, eluting with DCM/hexane (5 to 10%) to give the title compound (0.64 g, 95% yield) as an orange oil. 1H NMR (CDCl3) δ 7.02 (dd, 1H, J=1.6, 8.1 Hz), 6.93 (d, 1H, J=1.6 Hz), 6.75 (d, 1H, J=8.0 Hz), 5.98 (s, 2H), 2.97 (s, 1H).
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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